(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Description
The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex substitution pattern. Key structural features include:
- 4-[hydroxy(thiophen-2-yl)methylidene]: A hydroxy-substituted thiophene methylidene group, which may participate in hydrogen bonding or π-π stacking.
- 5-[4-(propan-2-yl)phenyl]: An isopropylphenyl group at the 5-position, contributing steric bulk and hydrophobicity.
This scaffold is synthesized via multicomponent reactions (MCRs) involving sodium diethyl oxalacetate, amines, and aldehydes, as reported for related pyrrolidine-2,3-diones . The compound’s structure aligns with bioactive pyrrolidine-2,3-diones known for antimicrobial and biofilm-inhibition properties, though its specific activity remains hypothetical .
Properties
Molecular Formula |
C27H24N2O3S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O3S2/c1-4-16-7-12-19-21(14-16)34-27(28-19)29-23(18-10-8-17(9-11-18)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-33-20/h5-15,23,31H,4H2,1-3H3 |
InChI Key |
ACTIUFIHJKSJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the thiophene and pyrrolidine moieties through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally analogous pyrrolidine-2,3-diones and related heterocycles:
Key Findings and Analysis
Bioactivity: The target compound’s 6-ethyl-benzothiazol and 5-isopropylphenyl groups are analogous to the 4-p-trifluoromethylphenyl and 5-ethyl moieties in antimicrobial pyrrolidine-2,3-diones . These substituents likely enhance membrane permeability but may reduce solubility.
Solubility Challenges: Like other pyrrolidine-2,3-diones, the target compound’s hydrophobicity (from ethyl, isopropyl, and benzothiazole groups) likely results in low aqueous solubility, a common issue for this class . The hydroxy group may marginally improve solubility compared to fully non-polar derivatives.
Synthetic Accessibility: The compound is synthesized via MCRs, similar to other pyrrolidine-2,3-diones . However, introducing the hydroxy(thiophen-2-yl)methylidene group may require precise reaction conditions (e.g., catalytic base in ethanol) akin to methods in and .
Biological Activity
The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including a benzothiazole moiety and a pyrrolidine core, suggest a wide range of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 504.6 g/mol. The IUPAC name is 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one. The structure is characterized by multiple functional groups that contribute to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2O4S2 |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| InChI Key | LOTCVAQTTUVMAP-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells, such as enzymes or receptors. The presence of the hydroxy group may facilitate hydrogen bonding, enhancing binding affinity to target proteins. Additionally, the benzothiazole and thiophene moieties may participate in π–π stacking interactions or hydrophobic contacts with biological macromolecules.
Biological Activities
Research indicates that compounds structurally similar to (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione exhibit various biological activities:
- Antimicrobial Activity : Similar benzothiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds containing benzothiazole rings exhibit potent activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds with similar structural features have shown selective cytotoxicity against breast cancer (MCF-7) cells .
- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes. For example, related compounds have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases.
Case Studies
Several studies have assessed the biological activity of related compounds:
Case Study 1: Antimicrobial Activity
A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. Among these, one compound exhibited broad-spectrum antibacterial activity against both Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .
Case Study 2: Anticancer Activity
In vitro studies on a benzothiazole derivative showed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15 µM compared to cisplatin (IC50 = 12 µM). This suggests that the compound could be a promising candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
